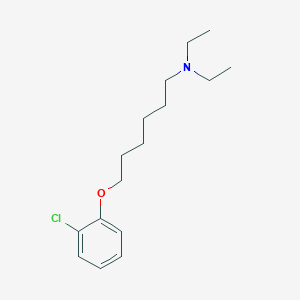
1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is known for its unique structure and properties, which make it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is thought to act on various receptors in the brain and body. It has been shown to have affinity for serotonin receptors, which may contribute to its neuroprotective and antidepressant effects. It has also been shown to have affinity for dopamine receptors, which may contribute to its potential as a treatment for drug addiction.
Biochemical and Physiological Effects
1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function. It has also been shown to increase levels of antioxidant enzymes, which may contribute to its neuroprotective effects. In cancer research, it has been shown to induce apoptosis (cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine in lab experiments is its unique structure and properties, which make it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential as a treatment for other diseases, such as depression and anxiety. Additionally, more research is needed to understand its potential side effects and toxicity. Overall, 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a promising compound for scientific research and drug development.
Synthesemethoden
The synthesis of 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves the reaction of 3,5-dimethoxybenzyl chloride with 3,4,5-trimethoxybenzylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with piperazine to yield the final product. This synthesis method has been optimized to produce high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, it has been studied for its potential anticancer properties and may be useful in the development of new cancer therapies. In drug addiction research, it has been shown to have potential as a treatment for cocaine addiction.
Eigenschaften
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-26-19-10-17(11-20(14-19)27-2)15-24-6-8-25(9-7-24)16-18-12-21(28-3)23(30-5)22(13-18)29-4/h10-14H,6-9,15-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHRLYOCSJTKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386851 |
Source


|
| Record name | 1-[(3,5-dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
CAS RN |
5873-80-3 |
Source


|
| Record name | 1-[(3,5-dimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)

![ethyl 1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5111790.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5111796.png)
![2-[4-[(1-isopropyl-1H-indol-3-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5111802.png)
![N-{[(2-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5111811.png)

![diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate](/img/structure/B5111830.png)

![3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5111840.png)
![4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5111846.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5111854.png)
![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5111863.png)
![1-[3-(isopropylthio)propoxy]-4-nitrobenzene](/img/structure/B5111868.png)